1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with dimethylamino and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a carboxyl activating agent for peptide synthesis.
2-(Dimethylamino)ethyl chloride hydrochloride: Used as an intermediate in organic synthesis.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: Used as photoinitiators in polymer chemistry.
Uniqueness: 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2503205-39-6 |
---|---|
Molecular Formula |
C9H19ClN4 |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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